molecular formula C14H20O B13650117 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol

1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol

Cat. No.: B13650117
M. Wt: 204.31 g/mol
InChI Key: GJCNSWGPSNKAMY-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol is a secondary alcohol featuring a pent-4-en-1-ol chain attached to a para-substituted isopropylphenyl group. The compound’s pentenol chain introduces a reactive double bond at position 4, which may influence its physicochemical properties and chemical reactivity compared to shorter-chain analogs. Applications in medicinal chemistry or materials science are plausible but require further experimental validation.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C14H20O/c1-4-5-6-14(15)13-9-7-12(8-10-13)11(2)3/h4,7-11,14-15H,1,5-6H2,2-3H3

InChI Key

GJCNSWGPSNKAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)pent-4-en-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with a suitable Grignard reagent, such as pent-4-enylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of 1-(4-Isopropylphenyl)pent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenyl chain can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-one.

    Reduction: Formation of 1-(4-Isopropylphenyl)pentan-1-ol.

    Substitution: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-chloride.

Scientific Research Applications

1-(4-Isopropylphenyl)pent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring and isopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several aromatic alcohols and ketones. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol C₁₄H₂₀O 204.31 (calculated) Pentenol chain with C=C at position 4; para-isopropylphenyl group N/A
1-[4-(Propan-2-yl)phenyl]ethan-1-ol C₁₁H₁₆O 164.25 Shorter ethanol chain; no double bond
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 Propyl chain; para-methylphenyl group
(2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one C₁₈H₁₇FO 280.33 Chalcone derivative; ketone and C=C bond
1-Phenyl-4-methyl-3-pentanol C₁₂H₁₈O 178.27 Branched pentanol chain; no aromatic substitution

Physicochemical Properties

  • Hydrophobicity: The para-isopropyl group and pentenol chain likely increase lipophilicity compared to shorter-chain analogs (e.g., 1-(4-Methylphenyl)-1-propanol) .
  • Boiling Point: Longer chains (e.g., pentenol vs. ethanol) suggest higher boiling points, though the double bond may reduce this slightly due to reduced van der Waals interactions.
  • Solubility: Polar protic solvents (e.g., ethanol, ethyl acetate) are preferred, as seen in purification methods for similar compounds .

Chemical Reactivity

  • Double Bond Reactivity : The pent-4-en-1-ol chain may undergo electrophilic additions (e.g., bromination) or oxidation to epoxides, similar to chalcone derivatives .
  • Alcohol Functionality : Susceptible to esterification or oxidation to ketones, as observed in 1-(4-Methoxyphenyl)prop-2-yn-1-ol derivatives .

Critical Analysis and Limitations

  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the evidence, requiring reliance on analogs.
  • Contradictions : Synthesis yields vary widely (55% vs. 91% ), possibly due to differing substrates or conditions.
  • Safety and Handling: No toxicity data are available; analogs like 1-(4-Methylphenyl)-1-propanol lack detailed safety profiles .

Biological Activity

1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol, also known as 1-(4-isopropylphenyl)pent-4-en-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol is C13H18O, featuring a hydroxyl group attached to a pentenyl chain and an isopropyl-substituted phenyl ring. The compound's structure allows for various types of chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The biological activity of 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol is primarily attributed to its interactions with enzymes and receptors. The hydroxyl group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity. Additionally, the hydrophobic nature of the isopropyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing their conformational dynamics and function.

Therapeutic Potential

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets suggests potential applications in treating conditions associated with inflammation and pain management.

In Vitro Studies

Several studies have investigated the biological effects of similar compounds to 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol. For instance:

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol:

Compound NameStructure DescriptionNotable Activity
4-Isopropylbenzyl alcoholLacks pentenyl chainModerate anti-inflammatory effects noted
4-Isopropylphenylacetic acidContains carboxylic acid instead of hydroxylExhibited analgesic properties in animal models
4-IsopropylphenylmethanolSimilar structure but with a methanol groupLimited biological activity reported

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